3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of two fluorine atoms at the 3rd and 5th positions of the pyrrolo[2,3-b]pyridine ring system. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making this compound a compound of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of a pyridine derivative with a fluorinating agent. One common method involves the use of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as the starting material, which is then reacted with a substituted aldehyde at elevated temperatures to introduce the fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer properties, particularly in targeting fibroblast growth factor receptors (FGFRs).
Industry: Utilized in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that regulate cell proliferation, migration, and survival. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the fluorine atoms, resulting in different biological activity and stability.
Pyrrolopyrazine Derivatives: Contain a pyrazine ring instead of a pyridine ring, exhibiting different biological activities such as antimicrobial and anti-inflammatory properties.
Uniqueness
The presence of fluorine atoms in 3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine enhances its biological activity and stability compared to its non-fluorinated counterparts. This makes it a unique and valuable compound in various fields of research .
Properties
Molecular Formula |
C7H4F2N2 |
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Molecular Weight |
154.12 g/mol |
IUPAC Name |
3,5-difluoro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) |
InChI Key |
QQBOOBDJMYXXLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)F)F |
Origin of Product |
United States |
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